2,5-Bis(triethoxysilyl)thiophene

Description

BenchChem offers high-quality 2,5-Bis(triethoxysilyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(triethoxysilyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

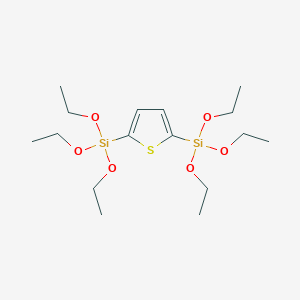

Structure

3D Structure

Properties

IUPAC Name |

triethoxy-(5-triethoxysilylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBGMFANSAVZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573025 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40190-22-5 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Hybrid Monomer at the Nexus of Organic Electronics and Materials Science

An In-Depth Technical Guide to 2,5-Bis(triethoxysilyl)thiophene: Synthesis, Properties, and Applications

2,5-Bis(triethoxysilyl)thiophene is a unique organosilane compound that marries the electronic properties of a conjugated thiophene core with the inorganic network-forming capabilities of triethoxysilyl groups.[1] Its molecular formula is C₁₆H₃₂O₆SSi₂, and it has a molecular weight of 408.7 g/mol .[1] This bifunctional nature makes it a highly valuable monomer for the synthesis of advanced organic-inorganic hybrid materials.[1] The thiophene unit provides a platform for conductivity and optical activity, characteristic of polythiophenes, which have shown immense potential in biological applications such as diagnostics, therapy, and drug delivery.[2][3] Simultaneously, the two triethoxysilyl moieties act as reactive handles for building stable, cross-linked siloxane (Si-O-Si) networks through hydrolysis and condensation reactions.[1]

This dual functionality allows for the creation of materials that possess both the processability and electronic characteristics of organic polymers and the thermal and mechanical stability of inorganic glasses.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 2,5-Bis(triethoxysilyl)thiophene, with a focus on its role as a precursor to functional materials for researchers in materials science and drug development.

Part 1: Molecular Structure and Physicochemical Properties

The structure of 2,5-Bis(triethoxysilyl)thiophene consists of a central five-membered thiophene ring, with triethoxysilyl [-Si(OCH₂CH₃)₃] groups attached at the 2 and 5 positions. This substitution pattern is critical as it places the reactive silyl groups at the most accessible points on the thiophene ring, facilitating polymerization and functionalization.

Visualizing the Core Structure

Caption: Chemical structure of 2,5-Bis(triethoxysilyl)thiophene.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of 2,5-Bis(triethoxysilyl)thiophene.

| Property | Value | Source |

| CAS Number | 40190-22-5 | [1] |

| Molecular Formula | C₁₆H₃₂O₆SSi₂ | [1] |

| Molecular Weight | 408.7 g/mol | [1] |

| IUPAC Name | triethoxy-(5-triethoxysilylthiophen-2-yl)silane | [1] |

| Appearance | (Typically a liquid or low-melting solid) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Inferred |

Part 2: Synthesis and Core Reactivity

The synthesis of silylated thiophenes can be achieved through various routes. A common and effective method for preparing 2,5-Bis(triethoxysilyl)thiophene involves the reaction of 2,5-dibromothiophene with a silylating agent.

Synthetic Pathway Overview

Caption: General workflow for the synthesis of 2,5-Bis(triethoxysilyl)thiophene.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis based on the reaction of 2,5-dibromothiophene.[1]

Objective: To synthesize 2,5-Bis(triethoxysilyl)thiophene via lithiation of 2,5-dibromothiophene followed by quenching with an electrophilic silicon source.

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetraethyl orthosilicate (TEOS) or Chlorotriethoxysilane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon manifold)

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Causality: Anhydrous and inert conditions are critical because organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.

-

-

Initial Reaction: Dissolve 2,5-dibromothiophene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is required to control the highly exothermic lithiation reaction and prevent unwanted side reactions.

-

-

Lithiation: Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours. This step forms the highly reactive 2,5-dilithiothiophene intermediate.

-

Silylation: Add the silicon electrophile (e.g., tetraethyl orthosilicate, >2.2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: The nucleophilic carbon of the dilithiated thiophene attacks the electrophilic silicon atom, displacing a leaving group (e.g., ethoxide) to form the C-Si bond.

-

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 3: Polymerization via Sol-Gel Processing

The defining characteristic of 2,5-Bis(triethoxysilyl)thiophene is its ability to undergo hydrolysis and condensation to form a cross-linked organic-inorganic polymer network, often referred to as a bridged polysilsesquioxane.[1] This process is a cornerstone of sol-gel chemistry.

-

Hydrolysis: The triethoxysilyl groups react with water, typically in the presence of an acid or base catalyst, to replace the ethoxy (-OCH₂CH₃) groups with hydroxyl (-OH) groups, forming reactive silanols.[1][4][5]

-

Condensation: These silanol intermediates then react with each other (or with remaining ethoxy groups) to form stable siloxane (Si-O-Si) bridges, releasing water or ethanol as a byproduct.[4][6]

This process transforms the liquid monomer into a "sol" (a colloidal suspension of solid particles in a liquid) and eventually into a "gel" (a solid, three-dimensional network encapsulating the solvent).

Mechanism of Network Formation

Caption: Sol-gel polymerization of 2,5-Bis(triethoxysilyl)thiophene.

Part 4: Applications in Research and Development

The hybrid materials derived from 2,5-Bis(triethoxysilyl)thiophene are of significant interest in several advanced fields.

Materials Science

-

Periodic Mesoporous Organosilicas (PMOs): This compound is a key building block for PMOs.[1] By conducting the sol-gel process in the presence of a surfactant template, highly ordered porous materials can be created where the thiophene units are integral components of the pore walls. These materials have applications in catalysis, separation, and sensing.

-

Organic Semiconductors: The thiophene core imparts semiconducting properties.[1] Incorporating it into a rigid silica matrix can enhance environmental stability and processability for use in organic field-effect transistors (OFETs) and sensors.

-

Stable Films and Coatings: The ability to form robust siloxane networks allows for the creation of stable, thin films on various substrates, which is valuable for electronic device fabrication.[1]

Drug Development and Biomedical Applications

While direct applications in drug development are less common for the monomer itself, the resulting polythiophene-based materials are highly relevant.

-

Biocompatible Interfaces: Polythiophenes are known to be relatively non-cytotoxic and can be functionalized to improve biocompatibility.[2][7] Materials derived from this monomer could be used as coatings for implantable devices or electrodes to improve the tissue-device interface.[2]

-

Drug Delivery Systems: The porous nature of PMOs synthesized from this monomer could be exploited to load and release therapeutic agents. The thiophene unit offers a potential handle for further chemical modification or for stimuli-responsive behavior (e.g., redox-controlled release).

-

Diagnostics and Imaging: Polythiophene derivatives are often fluorescent and can act as sensors.[2] Hybrid materials could be designed as solid-state biosensors or as matrices for immobilizing biomolecules for diagnostic assays.[3]

Conclusion

2,5-Bis(triethoxysilyl)thiophene stands as a powerful and versatile molecular building block. Its unique chemical architecture, combining a π-conjugated organic semiconductor with inorganic cross-linking functionalities, provides a direct route to advanced hybrid materials. The ability to precisely control the structure and properties of the final material through well-understood sol-gel chemistry makes it an invaluable tool for researchers. From creating ordered porous structures for catalysis to developing stable semiconducting films and biocompatible platforms for medical devices, 2,5-Bis(triethoxysilyl)thiophene offers a rich field of possibilities for innovation in materials science, electronics, and biotechnology.

References

-

PubChem. 2,5-Bis(trimethylsilyl)thiophene. National Center for Biotechnology Information. [Link]

-

Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

PubChem. 2,5-Bis[(trimethylsilyl)ethynyl]thiophene. National Center for Biotechnology Information. [Link]

-

Sista, P., et al. (2014). Polythiophenes in biological applications. Journal of Nanoscience and Nanotechnology, 14(1), 250–272. [Link]

-

Gunji, T., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology. [Link]

-

Nevalainen, V., & Koskinen, A. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Chemistry, 4(3), 730-753. [Link]

-

Sista, P., et al. (2014). Polythiophenes in Biological Applications. ResearchGate. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Royal Society of Chemistry. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. [Link]

-

Gunji, T., et al. (2023). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. [Link]

-

ResearchGate. Synthetic approaches to functionalized thiophenes. [Link]

- Google Patents. US2784174A - Condensation products of thiophenes with formaldehyde and hydroxylamine salts.

-

Almoshari, Y., et al. (2023). Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. ResearchGate. [Link]

-

Penhorwood, E. S., & Chlenov, A. (2024). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molbank, 2024(1), M1841. [Link]

-

ResearchGate. (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Dalton Transactions. [Link]

-

Bastidas, D. M., et al. (2011). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. ResearchGate. [Link]

-

Al-Shammari, A. M., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Polymers, 13(13), 2068. [Link]

-

University of Padua. Direct Arylation of Thiophenes in Continuous Flow. [Link]

-

Royal Society of Chemistry. Water soluble polythiophenes: preparation and applications. [Link]

-

National Center for Biotechnology Information. Catalytic asymmetric functionalization and dearomatization of thiophenes. [Link]

-

Gelest, Inc. 1-(TRIETHOXYSILYL)-2-(DIETHOXYMETHYLSILYL)ETHANE. [Link]

-

ResearchGate. ¹H NMR spectrum of the urea‐thiourea bis(triethoxy)silane linker 5 in CDCl3. [Link]

Sources

- 1. Buy 2,5-Bis(triethoxysilyl)thiophene | 40190-22-5 [smolecule.com]

- 2. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis of 2,5-Bis(triethoxysilyl)thiophene from 2,5-Dibromothiophene: A Mechanistic and Practical Exploration

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Bis(triethoxysilyl)thiophene, a key building block in the field of organic electronics and materials science. Starting from the readily available precursor 2,5-Dibromothiophene, this document elucidates the prevalent synthetic strategy via a di-Grignard intermediate. We will explore the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, actionable insights.

Introduction and Strategic Overview

2,5-Bis(triethoxysilyl)thiophene is a versatile monomer used in the synthesis of advanced conjugated polymers and materials.[1][2][3] The triethoxysilyl groups offer convenient handles for subsequent polymerization or surface modification via sol-gel processes, making it a valuable component for applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[2][4][5]

The conversion of 2,5-Dibromothiophene to the target silylated compound is most effectively achieved through a metal-mediated pathway. The core challenge lies in replacing the stable carbon-bromine bonds with new carbon-silicon bonds. Two primary strategies dominate this transformation:

-

Organolithium Pathway: This involves a lithium-halogen exchange using a strong base like n-butyllithium (n-BuLi) to form 2,5-dilithiothiophene, which is then quenched with an electrophilic silicon reagent. While effective, this route requires cryogenic temperatures (-78 °C) and the handling of pyrophoric n-BuLi, posing scalability and safety challenges.

-

Grignard Pathway: This strategy involves the formation of a di-Grignard reagent, 2,5-bis(bromomagnesio)thiophene, by reacting 2,5-dibromothiophene with magnesium metal.[6][7] This organomagnesium intermediate is then reacted with a suitable triethoxysilyl electrophile. This method is often preferred for its operational simplicity, milder reaction conditions, and lower cost.

This guide will focus on the Grignard pathway, as it represents a robust and scalable method for the synthesis of 2,5-Bis(triethoxysilyl)thiophene.

The Grignard-Mediated Silylation: A Mechanistic Deep Dive

The synthesis can be logically dissected into two primary mechanistic stages: the formation of the di-Grignard reagent and the subsequent nucleophilic substitution to form the C-Si bonds.

Stage 1: Formation of 2,5-Bis(bromomagnesio)thiophene

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[8] The mechanism, while complex and still debated in some aspects, is generally understood to involve single-electron transfer (SET) steps.[9]

-

Initiation: The reaction is often subject to an induction period.[6][9] This delay is due to a passivating layer of magnesium oxide/hydroxide on the metal surface. Chemical or mechanical activation is crucial. Small amounts of iodine or 1,2-dibromoethane are commonly used as activators; they react with the magnesium surface, exposing fresh, reactive metal.

-

Propagation: An electron is transferred from the magnesium surface to the antibonding orbital of the C-Br bond of 2,5-dibromothiophene. This leads to the formation of a radical anion, which rapidly dissociates into a thienyl radical and a bromide anion. These species remain adsorbed on the magnesium surface, where the thienyl radical is quickly trapped by a magnesium radical cation (Mg˙⁺) to form the organomagnesium species, Thiophene-MgBr.[8] This process occurs at both bromine-substituted positions to form the desired di-Grignard reagent.

Causality in Solvent Selection: The choice of an ethereal solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether, is critical.[6][10] The lone pairs on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, forming a stabilizing complex (as depicted in the Schlenk equilibrium).[6] This solvation not only stabilizes the reagent but also helps to keep it in solution and enhances its reactivity.

Diagram 1: Grignard Reagent Formation Mechanism

Caption: Mechanism of di-Grignard reagent formation on the magnesium surface.

Stage 2: Silylation with Chlorotriethoxysilane

Once the di-Grignard reagent is formed, the silylation step proceeds via nucleophilic attack.

-

Nucleophile and Electrophile: The Grignard reagent acts as a potent nucleophile, with a highly polarized Carbon-Magnesium bond that behaves much like a carbanion. The electrophile is Chlorotriethoxysilane (Cl-Si(OEt)₃). The silicon atom is electron-deficient (electrophilic) due to the electron-withdrawing nature of the chlorine and the three ethoxy groups.

-

Reaction: The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of Chlorotriethoxysilane. This forms a new Carbon-Silicon bond and displaces the chloride ion as the leaving group. This occurs sequentially at both Grignard sites on the thiophene ring to yield the final product, 2,5-Bis(triethoxysilyl)thiophene.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals. All steps should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | 24.2 g | 0.10 | Starting Material |

| Magnesium Turnings | Mg | 24.31 | 5.35 g | 0.22 | 2.2 equivalents |

| Iodine | I₂ | 253.81 | ~50 mg | - | Activator |

| Chlorotriethoxysilane | C₆H₁₅ClO₃Si | 198.72 | 43.7 g (41.7 mL) | 0.22 | Silylating Agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | Anhydrous Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |

| Saturated NH₄Cl (aq) | NH₄Cl | - | As needed | - | For quenching |

| Brine | NaCl (aq) | - | As needed | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

Apparatus Setup

-

A three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a thermometer.

-

All glassware must be oven-dried and assembled hot under a positive pressure of inert gas to ensure anhydrous conditions.

Step-by-Step Procedure

-

Magnesium Activation: Place the magnesium turnings (5.35 g) and a single crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under a stream of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature.

-

Initial Reagent Addition: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2,5-dibromothiophene (24.2 g) in 100 mL of anhydrous THF.

-

Grignard Initiation: Add approximately 10% of the dibromothiophene solution to the magnesium suspension. The reaction mixture should become warm and may turn cloudy or brownish, indicating initiation. If the reaction does not start, gentle warming may be required.

-

Formation of Di-Grignard: Once the reaction is initiated, add the remaining dibromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent.

-

Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add chlorotriethoxysilane (41.7 mL) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. A white precipitate (magnesium salts) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Cool the reaction mixture again to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel. Add 150 mL of diethyl ether and shake.

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product is typically a yellowish oil. Purify by vacuum distillation to obtain 2,5-Bis(triethoxysilyl)thiophene as a colorless to pale yellow liquid.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

Proper characterization is essential to confirm the structure and purity of the final product.

| Analysis Technique | Expected Results for 2,5-Bis(triethoxysilyl)thiophene |

| ¹H NMR (CDCl₃) | δ ~7.35 (s, 2H, thiophene C-H), 3.85 (q, 12H, -OCH₂CH₃), 1.25 (t, 18H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~145 (Thiophene C-Si), 138 (Thiophene C-H), 58 (-OCH₂CH₃), 18 (-OCH₂CH₃) |

| ²⁹Si NMR (CDCl₃) | A single resonance around δ -60 to -65 ppm is expected. |

| Mass Spec (EI) | M⁺ peak at m/z = 378.15 |

| FT-IR (neat) | ν ~1100-1000 cm⁻¹ (strong, Si-O-C stretch), ~800 cm⁻¹ (C-H out-of-plane bend) |

Troubleshooting and Field Insights

-

Failure of Grignard Initiation: This is the most common issue. Ensure magnesium is of high quality and glassware is scrupulously dry. If necessary, add a small amount of 1,2-dibromoethane or crush a few turnings of magnesium in the flask in situ with a glass rod (under inert gas) to expose a fresh surface.

-

Low Yields: Incomplete Grignard formation is a primary cause. Ensure sufficient reflux time. Another cause can be premature quenching of the Grignard reagent by moisture or acidic impurities. Low yields in the silylation step can result from using a low-quality silylating agent or insufficient reaction time.

-

Side Products: The primary side product is the mono-silylated species, 2-bromo-5-(triethoxysilyl)thiophene. This arises from incomplete conversion to the di-Grignard reagent. It can typically be separated from the desired product by careful fractional distillation.

Conclusion

The synthesis of 2,5-Bis(triethoxysilyl)thiophene from 2,5-Dibromothiophene via a di-Grignard intermediate is a reliable and scalable method. Success hinges on careful control of reaction parameters, particularly the maintenance of anhydrous conditions and effective initiation of the Grignard reaction. The resulting product is a highly valuable monomer for the development of next-generation organic electronic materials, underscoring the importance of mastering this fundamental synthetic transformation.

References

- Lukevics, E., Arsenyan, P., Belyakov, S., Popelis, J., & Pudova, O. (2001). Regiospecific silylation of 2,5-dibromothiophene: a reinvestigation. Tetrahedron Letters, 42(14), 2015-2017.

-

Wikipedia contributors. (2023). Kumada coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Kumada Coupling. [Link]

-

NROChemistry. Kumada Coupling. [Link]

-

Changfu Chemical. (2023). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

-

Wikipedia contributors. (2023). Silylation. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024). Grignard reagent. Wikipedia, The Free Encyclopedia. [Link]

-

Ashenhurst, J. (2023). Grignard Reagents. Master Organic Chemistry. [Link]

-

Schnyder, A. (2012). Grignard-reagent formation in Multi-product facilities. Schnyderchemsafety. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind High-Efficiency Organic Electronics: Focus on 2,5-Bis(trimethylstannyl)thiophene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,5-Bis(trimethylstannyl)thiophene in Organic Thin-Film Transistors (OTFTs). [Link]

-

Taylor & Francis Online. Silylation – Knowledge and References. [Link]

- Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Wiley.

-

MDPI. (2008). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules. [Link]

-

Beilstein Journals. (2021). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. schnyderchemsafety.com [schnyderchemsafety.com]

- 9. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 10. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide to the Spectroscopic Data of 2,5-Bis(triethoxysilyl)thiophene: A Predictive and Comparative Analysis

A Note to the Reader: As a Senior Application Scientist, presenting accurate and experimentally validated data is paramount. A comprehensive search for a complete set of published experimental spectroscopic data (¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and UV-Vis) for the specific compound, 2,5-Bis(triethoxysilyl)thiophene, did not yield a consolidated, publicly available source. This is not uncommon for specialized chemical intermediates which may be synthesized and used in further reactions without full, formal publication of their characterization data.

Therefore, this guide will adopt a field-proven approach used by researchers in such situations. We will build a robust, predictive model of the expected spectroscopic data for 2,5-Bis(triethoxysilyl)thiophene. This will be grounded in:

-

First Principles of Spectroscopy: The fundamental theory behind each spectroscopic technique.

-

Comparative Analysis: Utilizing published data from structurally analogous compounds, such as other silylated thiophenes and organosilicon molecules.

-

Fragment Analysis: Deconstructing the molecule into its constituent functional groups (thiophene ring, ethoxy groups, silicon atoms) and analyzing their individual and combined spectroscopic signatures.

This approach provides a powerful and scientifically rigorous framework for researchers to interpret their own experimental data, identify the target compound, and assess its purity.

Molecular Structure and Its Spectroscopic Implications

2,5-Bis(triethoxysilyl)thiophene is a bifunctional molecule featuring a central thiophene ring substituted at the 2 and 5 positions with triethoxysilyl groups. This structure is of significant interest in materials science, serving as a precursor for organic-inorganic hybrid materials and conductive polymers. The key structural features that will dominate its spectroscopic signature are:

-

The Thiophene Ring: An aromatic five-membered heterocycle. The protons on the ring (at the 3 and 4 positions) and the carbon atoms will give rise to characteristic signals in NMR spectroscopy. The conjugated π-system will be responsible for its UV-Vis absorption.

-

The Triethoxysilyl Groups (-Si(OCH₂CH₃)₃): These groups introduce a set of distinct signals. The silicon-oxygen-carbon (Si-O-C) linkage and the ethyl groups (CH₂ and CH₃) will be clearly identifiable in NMR and IR spectroscopy. The silicon atom itself is NMR-active and will provide a unique chemical shift in ²⁹Si NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2,5-Bis(triethoxysilyl)thiophene. We will predict the chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct sets of signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.2 - 7.5 | Singlet | 2H | Thiophene-H | The protons on the thiophene ring at positions 3 and 4 are chemically equivalent due to the symmetrical substitution at the 2 and 5 positions. Their chemical shift is expected to be in the aromatic region, slightly downfield from unsubstituted thiophene due to the electron-withdrawing effect of the silyl groups. |

| ~ 3.9 | Quartet | 12H | -OCH₂- | The methylene protons of the ethoxy groups are adjacent to an oxygen atom, which deshields them, shifting them downfield. They will appear as a quartet due to coupling with the neighboring methyl protons. |

| ~ 1.2 | Triplet | 18H | -CH₃ | The methyl protons of the ethoxy groups are further from the electronegative oxygen and will appear upfield. They will be split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should exhibit four signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 145 - 150 | Thiophene C-Si | The carbon atoms of the thiophene ring directly bonded to the silicon atoms are expected to be the most downfield of the ring carbons due to the substitution. |

| ~ 130 - 135 | Thiophene C-H | The carbon atoms of the thiophene ring bonded to hydrogen are expected in the aromatic region. |

| ~ 58 - 60 | -OCH₂- | The methylene carbons are directly attached to oxygen, leading to a significant downfield shift. |

| ~ 18 - 20 | -CH₃ | The methyl carbons of the ethoxy groups will be the most upfield signal. |

Predicted ²⁹Si NMR Spectrum

²⁹Si NMR is a crucial technique for confirming the presence and environment of the silicon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| -55 to -65 | Si(OR)₃ | Organosilicon compounds with three oxygen substituents on the silicon atom typically resonate in this upfield region. The specific shift will be influenced by the electronic nature of the thiophene ring. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for organosilicon compounds and its residual proton and carbon signals are well-characterized.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially for resolving the multiplets in the ¹H NMR spectrum.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient relaxation delay to ensure quantitative integration if desired, although this is often not necessary for routine characterization.

-

Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

-

-

²⁹Si NMR Acquisition:

-

Due to the low natural abundance and potentially long relaxation times of ²⁹Si, use a pulse sequence like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to enhance sensitivity. These techniques transfer polarization from the abundant ¹H nuclei to the rare ²⁹Si nuclei.

-

Reference the spectrum to an external standard like tetramethylsilane (TMS) at 0 ppm.

-

Caption: Workflow for NMR analysis of 2,5-Bis(triethoxysilyl)thiophene.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is excellent for identifying key functional groups.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| ~ 3100 | C-H stretch | Aromatic (Thiophene) | Characteristic stretching vibration for C-H bonds on an aromatic ring. |

| 2975 - 2850 | C-H stretch | Aliphatic (Ethyl groups) | Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups. |

| 1400 - 1500 | C=C stretch | Aromatic (Thiophene) | Vibrations associated with the carbon-carbon double bonds within the thiophene ring. |

| 1080 - 1100 | Si-O-C stretch | Triethoxysilyl | A very strong and broad absorption band characteristic of the asymmetric stretching of the Si-O-C linkage. This is often the most prominent feature in the IR spectra of alkoxysilanes. |

| 800 - 840 | C-H out-of-plane bend | 2,5-disubstituted Thiophene | The out-of-plane bending of the C-H bonds on the thiophene ring is sensitive to the substitution pattern. For 2,5-disubstitution, a strong band in this region is expected. |

| ~ 700-860 | Si-C stretch | Silyl-Thiophene | The stretching vibration of the silicon-carbon bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated π-system of the thiophene ring.

Predicted UV-Vis Absorption

| Predicted λ_max (nm) | Transition | Rationale and Comparative Insights |

| ~ 240 - 260 | π → π* | This absorption is characteristic of the electronic transitions within the conjugated thiophene ring. The position of the maximum absorption (λ_max) is sensitive to substitution. The silyl groups may cause a slight shift compared to unsubstituted thiophene. |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the desired wavelength range (e.g., 200 - 400 nm).

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Caption: Logical relationships between molecular structure and spectroscopic data.

Conclusion

References

While direct references for the complete dataset of the target molecule are unavailable, the principles and comparative data used in this guide are based on foundational knowledge from sources in the field of spectroscopy and organosilicon chemistry. For general reference, researchers are directed to standard texts and databases.

Navigating the Solubility Landscape of 2,5-Bis(triethoxysilyl)thiophene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(triethoxysilyl)thiophene, a key building block in the development of advanced organic-inorganic hybrid materials. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of organic and organosilane chemistry to predict its solubility in common laboratory solvents. More critically, it offers a detailed, field-proven experimental protocol for researchers to precisely determine these solubility parameters. This document is intended to empower researchers, scientists, and drug development professionals with the practical knowledge to effectively incorporate 2,5-Bis(triethoxysilyl)thiophene into their experimental workflows, ensuring robust and reproducible results.

Introduction: Understanding the Molecular Architecture and its Solubility Implications

2,5-Bis(triethoxysilyl)thiophene is a unique bifunctional molecule, integrating a central aromatic thiophene core with two reactive triethoxysilyl groups at the 2 and 5 positions. This distinct structure underpins its utility in materials science, particularly in the formation of cross-linked siloxane networks within polymer matrices. The solubility of this compound is governed by the interplay of the nonpolar, aromatic thiophene ring and the more polar, yet hydrolytically sensitive, triethoxysilyl moieties.

The central thiophene ring, a sulfur-containing heterocycle, imparts a degree of aromaticity and nonpolarity to the molecule. Thiophene itself is known to be insoluble in water but soluble in many common organic solvents.[1] The presence of the two triethoxysilyl groups introduces several key characteristics that influence solubility:

-

Increased Molecular Weight and Size: The bulky silyl groups increase the overall size of the molecule, which can impact its ability to fit into the solvent lattice.

-

Polarity Contribution: The silicon-oxygen bonds introduce polarity, potentially increasing solubility in moderately polar solvents.

-

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors.

-

Hydrolytic Instability: The triethoxysilyl groups are susceptible to hydrolysis in the presence of water, leading to the formation of silanols and subsequent condensation to form siloxanes. This reactivity is a critical consideration when selecting and handling solvents.

Based on these structural features, a qualitative prediction of solubility can be made, which can then be experimentally verified.

Predicted Solubility Profile of 2,5-Bis(triethoxysilyl)thiophene

The principle of "like dissolves like" provides a strong foundation for predicting the solubility of 2,5-Bis(triethoxysilyl)thiophene. The molecule possesses both nonpolar (thiophene ring, ethyl groups) and polar (Si-O bonds) characteristics, suggesting it will be most soluble in solvents of intermediate to low polarity.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Benzene | High | The nonpolar aromatic core and alkyl chains of the ethoxy groups will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM) | High to Moderate | The polarity of these solvents can solvate the Si-O bonds, while their organic nature is compatible with the thiophene ring. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | While the solvent's polarity may be favorable, the presence of protic hydrogens increases the risk of hydrolysis of the triethoxysilyl groups. Solubility may be observed, but the stability of the solute is a concern. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The predominantly nonpolar character of the molecule will lead to poor solvation in highly polar solvents. Furthermore, water will readily hydrolyze the silyl groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a robust method for the quantitative determination of the solubility of 2,5-Bis(triethoxysilyl)thiophene in a chosen organic solvent. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

2,5-Bis(triethoxysilyl)thiophene (solid)

-

Anhydrous organic solvents of interest (e.g., THF, Toluene, Chloroform)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with tight-fitting caps (e.g., PTFE-lined caps)

-

Thermostatically controlled shaker or incubator

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Experimental Workflow

Sources

An In-depth Technical Guide to the Health and Safety of 2,5-Bis(triethoxysilyl)thiophene

Disclaimer: This document is intended for an audience of trained researchers, scientists, and drug development professionals. The health and safety data for 2,5-Bis(triethoxysilyl)thiophene have not been fully investigated. The information herein is a synthesis of data from structurally related compounds and established principles of chemical safety. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory operations should be conducted following a thorough, site-specific risk assessment by qualified personnel.

Section 1: Executive Summary and Hazard Analysis Rationale

2,5-Bis(triethoxysilyl)thiophene is a bifunctional organosilane compound utilized in materials science, particularly in the synthesis of organic-inorganic hybrid materials and conductive polymers.[1] Its unique structure, combining a central thiophene ring with two reactive triethoxysilyl groups, presents a complex safety profile that requires careful consideration.[1] As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific molecule, this guide adopts a first-principles, structure-activity relationship approach to infer its potential hazards and establish robust safety protocols.

Our analysis is grounded in the well-documented safety profiles of its core structural components:

-

The Thiophene Core: Known for its flammability and potential for irritation.[2][3]

-

The Triethoxysilyl Groups: Characterized by their reactivity with moisture, leading to the release of ethanol, and their classification as eye and skin irritants.[4][5]

This guide provides researchers with the causal reasoning behind recommended safety procedures, fostering a proactive safety culture built on scientific understanding rather than mere compliance. By deconstructing the molecule into its constituent hazards, we can construct a comprehensive and self-validating system for its safe handling, storage, and emergency management.

Section 2: Inferred Hazard Identification and Classification

The primary hazards associated with 2,5-Bis(triethoxysilyl)thiophene are derived from its constituent parts. The triethoxysilyl groups are the dominant contributors to its health and reactivity hazards, while the thiophene core primarily contributes to its flammability.

Reactivity with Water and Moisture

A critical and defining characteristic of organoethoxysilanes is their reactivity with water. The triethoxysilyl groups will readily hydrolyze upon contact with moisture—including atmospheric humidity or water in biological tissues—to form silanols and release ethanol.[4] This reaction is not only a degradation pathway for the compound but also a source of secondary hazards.

-

Ethanol Generation: The liberated ethanol can contribute to the flammability of the local atmosphere and, in cases of significant exposure through ingestion or inhalation, may cause narcotic effects such as headache, nausea, and drowsiness.[4]

-

Exothermic Reaction: The hydrolysis reaction can be exothermic, particularly with larger quantities, potentially increasing vapor pressure and the risk of container pressurization if sealed.

Health Hazards

Based on data from analogous compounds, 2,5-Bis(triethoxysilyl)thiophene is anticipated to be an irritant and potentially harmful through multiple exposure routes.

-

Eye Irritation: Compounds containing triethoxysilyl groups are consistently classified as causing serious eye irritation.[4][5][6][7] Direct contact with the liquid or its vapors can lead to significant discomfort, redness, and potential damage.

-

Skin Contact: While not always classified as a skin irritant, prolonged or repeated contact may cause irritation.[8] More significantly, some analogous organosilanes are classified as harmful in contact with skin, suggesting a potential for dermal absorption.[4][9]

-

Inhalation: Vapors may cause irritation to the respiratory tract.[4][8] The toxicological properties upon inhalation have not been fully investigated for many similar compounds.[8]

-

Ingestion: Ingestion is expected to be harmful or toxic.[4][9] Upon contact with the acidic environment of the stomach, the compound will hydrolyze, releasing ethanol, which can lead to systemic effects.[4]

Flammability Hazards

The thiophene core suggests that the compound is flammable. Thiophene itself is a highly flammable liquid and vapor.[3] While the addition of the silyl groups modifies the physical properties, it is prudent to treat 2,5-Bis(triethoxysilyl)thiophene as a flammable substance and keep it away from heat, sparks, and open flames.[3][10]

Diagram: Inferred Hazard Analysis

Caption: Structural deconstruction of 2,5-Bis(triethoxysilyl)thiophene and its associated hazards.

Section 3: Toxicological Profile (Inferred)

A definitive toxicological profile for 2,5-Bis(triethoxysilyl)thiophene is not available. However, data from structural analogs provide valuable insight into its potential effects. The primary concern is acute toxicity upon ingestion and dermal contact, as well as severe eye irritation.

| Parameter | Analog Compound | Value & Species | Interpretation for 2,5-Bis(triethoxysilyl)thiophene | Reference |

| Acute Oral Toxicity | 1,2-Bis(triethoxysilyl)ethane | LD50: 161 mg/kg (Rat) | Expected to be toxic if swallowed. | [4] |

| Acute Dermal Toxicity | 1,2-Bis(triethoxysilyl)ethane | LD50: 1971 mg/kg (Rabbit) | Expected to be harmful in contact with skin. | [4] |

| Eye Irritation | 1,2-Bis(triethoxysilyl)ethane | Causes eye irritation. | Assumed to cause serious eye irritation. | [4] |

| Skin Irritation | Thiophene | - | May cause skin irritation upon prolonged contact. | [8] |

| Carcinogenicity | 1,2-Bis(triethoxysilyl)ethane | No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. The hydrolysis product, ethanol, is classified as a carcinogen by IARC in alcoholic beverages. | The compound itself is not expected to be carcinogenic based on available data, but chronic exposure leading to ethanol formation should be minimized. | [4][11] |

Section 4: Exposure Controls & Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are the primary methods for mitigating exposure. The causality behind each recommendation is critical for ensuring user adherence and safety.

Engineering Controls

-

Chemical Fume Hood: All handling of 2,5-Bis(triethoxysilyl)thiophene must be performed in a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it contains potentially harmful vapors, preventing inhalation, and it provides a controlled environment to manage spills and contain any potential fire.[9]

-

Emergency Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible.[4][8] Given the high likelihood of severe eye irritation, immediate and prolonged flushing (at least 15 minutes) is the most critical first aid measure.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's potential for eye damage, skin absorption, and irritation.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing. Standard safety glasses do not provide adequate protection.

-

Hand Protection: Neoprene or nitrile rubber gloves are required.[4] These materials provide adequate resistance to organosilanes. Gloves must be inspected for defects before each use and changed immediately if contamination is suspected. The rationale for this is to prevent skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[4][9]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. For tasks with a higher risk of splashes, such as large-scale transfers, a chemically resistant apron should be worn over the lab coat.[4]

-

Respiratory Protection: If engineering controls fail or for specific emergency procedures, a NIOSH-approved respirator with an organic vapor (black cartridge) is recommended.[4]

Diagram: PPE Workflow

Caption: A logical workflow for responding to a chemical spill of 2,5-Bis(triethoxysilyl)thiophene.

Section 6: Handling, Storage, and Decontamination

Safe Handling

-

Work in a Fume Hood: Always handle the material within a chemical fume hood. [9]* Avoid Moisture Contact: Use dry glassware and equipment. The compound reacts with water, which will degrade the material and produce ethanol. [4]* Inert Atmosphere: For reactions sensitive to hydrolysis, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Grounding: Ground and bond containers and receiving equipment when transferring to prevent static discharge, which could be an ignition source. [3]* Hygiene: Wash hands thoroughly after handling and before leaving the laboratory. [11]Remove and wash contaminated clothing before reuse. [8]

Storage

-

Container: Store in a tightly closed container. [4][8]* Conditions: Store in a cool, dry, and well-ventilated area. [8][11]A recommended storage temperature is 2-8°C. [11]* Incompatibilities: Keep away from incompatible substances such as water, moisture, strong oxidizing agents, acids, and bases. [3][4]* Segregation: Store away from heat, sparks, open flames, and other sources of ignition. [4][10]

Decontamination and Disposal

-

Waste Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service. [3][11]* Decontamination: Equipment and glassware can be decontaminated by rinsing with a suitable organic solvent (e.g., isopropanol or acetone) followed by washing with soap and water. All rinsate should be collected as hazardous waste.

Section 7: References

-

Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet: (4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane).

-

ChemScene LLC. (2025). Safety Data Sheet: 1,2-Bis(triethoxysilyl)ethane.

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET: THIOPHENE.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Thiophenethiol.

-

Smolecule. (2023). 2,5-Bis(triethoxysilyl)thiophene.

-

Santa Cruz Biotechnology. Material Safety Data Sheet: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.

-

Chem-Impex International. 2,5-Bis[(trimethylsilyl)ethynyl]thiophene.

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2-Bis(triethoxysilyl)ethane.

-

Gelest, Inc. (2015). Safety Data Sheet: 1,2-BIS(TRIETHOXYSILYL)ETHANE.

-

Fisher Scientific. (2025). SAFETY DATA SHEET: Thiophene.

-

Gelest, Inc. (2023). Safety Data Sheet: BIS(3-TRIETHOXYSILYLPROPYL)POLYETHYLENE OXIDE (25-30 EO).

-

Gelest, Inc. (2014). Safety Data Sheet: BIS(3-TRIETHOXYSILYLPROPYL)POLYETHYLENE OXIDE (25-30 EO).

-

Echemi. (n.d.). 2,5-Bis(2-benzoxazolyl)thiophene SDS, 2866-43-5 Safety Data Sheets.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140305, 2,5-Bis(trimethylsilyl)thiophene.

-

Fisher Scientific. (2009). SAFETY DATA SHEET.

-

Gelest, Inc. (2014). Safety Data Sheet: BIS[m-(2-TRIETHOXYSILYLETHYL)TOLYL]POLYSULFIDE, tech-90.

Sources

- 1. Buy 2,5-Bis(triethoxysilyl)thiophene | 40190-22-5 [smolecule.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. fishersci.com [fishersci.com]

- 4. gelest.com [gelest.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. gelest.com [gelest.com]

- 7. gelest.com [gelest.com]

- 8. derthon.com [derthon.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. testing.chemscene.com [testing.chemscene.com]

Key chemical reactions of 2,5-Bis(triethoxysilyl)thiophene

An In-depth Technical Guide to the Core Chemical Reactions of 2,5-Bis(triethoxysilyl)thiophene

This guide provides a comprehensive exploration of the principal chemical reactions involving 2,5-Bis(triethoxysilyl)thiophene (BEST). As a unique hybrid molecule, BEST combines the electronic properties of a π-conjugated thiophene core with the inorganic network-forming capabilities of two triethoxysilyl groups.[1] This duality makes it a versatile building block in advanced materials science. This document is intended for researchers, chemists, and materials scientists, offering not just procedural outlines but also the underlying mechanistic principles and strategic considerations for its application in organic electronics, hybrid materials, and surface functionalization.

Chapter 1: Synthesis of the BEST Monomer

The creation of high-quality downstream materials begins with the efficient and pure synthesis of the monomer. The primary challenge lies in selectively forming two stable silicon-carbon bonds at the 2 and 5 positions of the thiophene ring. Two predominant strategies have emerged: metal-mediated silylation of a di-halogenated thiophene and direct C-H activation/silylation.

Synthesis via Grignard Reagent and Silylation

This classical and robust method involves a two-step process starting from 2,5-dibromothiophene. The core principle is the conversion of the C-Br bonds into more reactive organometallic intermediates (Grignard reagents), which then readily react with a silicon electrophile.

Mechanism Insight: The process begins with the formation of a di-Grignard reagent from 2,5-dibromothiophene and magnesium. This intermediate is highly nucleophilic and will readily attack the electrophilic silicon atom of tetraethyl orthosilicate (TEOS) or a similar trialkoxysilane.[1] The choice of an ether-based solvent like THF is critical as it solvates the magnesium ions, stabilizing the Grignard reagent.

Experimental Protocol: Synthesis of 2,5-Bis(triethoxysilyl)thiophene

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. Add anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Slowly add a solution of 2,5-dibromothiophene in anhydrous THF to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux. The disappearance of magnesium indicates the formation of the di-Grignard reagent.

-

Silylation: Cool the reaction mixture to 0°C. Add tetraethyl orthosilicate (TEOS) dropwise via the dropping funnel. A precipitate may form.

-

Workup & Purification: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.[2] The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Direct C-H Silylation

More modern approaches aim to bypass the halogenation and Grignard formation steps by directly activating the C-H bonds at the 2 and 5 positions of the thiophene ring. This is often achieved using transition metal catalysts, such as those based on iridium, rhodium, or yttrium.[3][4][5]

Mechanism Insight: These reactions typically involve an organometallic catalyst that can insert into the C-H bond of the thiophene. The resulting metal-thiophene intermediate then reacts with a hydrosilane (like triethoxysilane), transferring the silyl group to the thiophene and regenerating the catalyst. The selectivity for the 2 and 5 positions is driven by their higher acidity and lower steric hindrance compared to the 3 and 4 positions.[3][6] While often more elegant, these methods can require more specialized catalysts and optimization.

Synthesis Workflow Diagram

Caption: The two-stage process of hydrolysis and condensation.

Experimental Protocol: Sol-Gel Polymerization of BEST

-

Sol Preparation: In a glass vial, dissolve 2,5-Bis(triethoxysilyl)thiophene in a mutual solvent such as ethanol or THF.

-

Hydrolysis Initiation: Add water to the solution. The molar ratio of water to BEST is a critical parameter; a ratio of 1.5 is stoichiometric for forming the silsesquioxane [R-SiO₁₅]n, but excess water is often used.

-

Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., NH₄OH) to initiate the reaction.

-

Gelation: Stir the solution for a short period, then leave it undisturbed. The solution will gradually increase in viscosity, transitioning from a low-viscosity "sol" to a solid, elastic "gel." The time required for this transition is the gelation time.

-

Aging and Drying: The wet gel is typically aged in its mother liquor to strengthen the siloxane network. Subsequently, the solvent is removed through drying (e.g., oven drying to create a xerogel or supercritical drying for an aerogel) to yield the final porous hybrid material. [7]

Data Summary: Factors Affecting Gelation

| Parameter | Condition | Effect on Reaction | Resulting Material |

| pH | Acidic (pH < 4) | Fast hydrolysis, slow condensation | Weakly branched, polymer-like chains |

| Basic (pH > 7) | Slow hydrolysis, fast condensation | Highly branched, particulate clusters | |

| Water Ratio (H₂O:Si) | Low (< 1.5) | Incomplete hydrolysis, more -OEt groups | More flexible, less cross-linked network |

| High (> 1.5) | Promotes complete hydrolysis | Denser, more highly cross-linked network | |

| Solvent | Polar Protic (e.g., Ethanol) | Can participate in ester exchange | Homogeneous reaction |

| Polar Aprotic (e.g., THF) | Acts purely as a solvent | Can influence phase separation |

Chapter 3: Polymerization of the Thiophene Backbone

While sol-gel chemistry polymerizes BEST through its silicon functionalities, the thiophene core can also be polymerized to create π-conjugated systems. This approach yields materials where the conductive polythiophene backbone is decorated with reactive triethoxysilyl side groups, enabling subsequent cross-linking or surface attachment. [8] Mechanism Insight: The polymerization of thiophenes typically proceeds via oxidative coupling. This can be achieved chemically, using oxidants like iron(III) chloride (FeCl₃), or electrochemically. [9]In electrochemical polymerization, a voltage is applied to an electrode submerged in a solution of the monomer. The monomer is oxidized at the electrode surface, forming radical cations that couple together, eliminating protons to re-aromatize and extend the polymer chain. [10] This creates a dual-functionality polymer: a conductive backbone for electronic applications and pendant silyl groups that can undergo the sol-gel chemistry described in Chapter 2 to form a cross-linked, stable, and insoluble network.

Polymerization Pathways Diagram

Caption: Divergent polymerization strategies for BEST.

Experimental Protocol: Electrochemical Polymerization of Poly(BEST)

-

Cell Setup: Assemble a three-electrode electrochemical cell containing a working electrode (e.g., ITO-coated glass or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Electrolyte Solution: Prepare a solution of BEST in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).

-

Polymerization: Apply a potential to the working electrode sufficient to oxidize the BEST monomer (typically determined by cyclic voltammetry). [9]The polymerization can be carried out potentiostatically (constant potential) or galvanostatically (constant current). A polymer film will deposit and grow on the surface of the working electrode.

-

Washing: After the desired film thickness is achieved, remove the electrode from the cell, rinse it thoroughly with the solvent (acetonitrile) to remove unreacted monomer and electrolyte, and dry under a stream of nitrogen.

Chapter 4: Advanced Functionalization Reactions

Beyond polymerization, the dual reactivity of BEST makes it an excellent agent for surface modification and the construction of complex molecular architectures.

Surface Modification

The triethoxysilyl groups can be used to covalently graft the thiophene unit onto hydroxyl-terminated surfaces, such as silica, glass, and metal oxides. [11] Mechanism Insight: The process is analogous to the initial steps of the sol-gel reaction. The triethoxysilyl groups first hydrolyze (often using surface-adsorbed water) to form reactive silanols. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable Si-O-Substrate bonds. This reaction is invaluable for modifying the surface properties of materials, for instance, by rendering a hydrophilic silica surface more hydrophobic or by introducing electronically active thiophene units.

Cross-Coupling Reactions

While BEST itself is not typically used in cross-coupling, its synthesis from 2,5-dibromothiophene highlights the potential for the thiophene core to participate in such reactions. If only one of the bromine atoms in the starting material is substituted with a silyl group, the remaining C-Br bond can be used in palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. [1][12]This allows for the synthesis of asymmetric molecules with a single triethoxysilyl anchor on one side and another functional group (e.g., an aryl group) on the other.

Conclusion

2,5-Bis(triethoxysilyl)thiophene is a powerful and versatile molecular building block whose chemistry is dominated by the interplay between its organic thiophene core and its inorganic silyl functionalities. A thorough understanding of its synthesis, its propensity to undergo sol-gel formation, and the alternative pathway of thiophene backbone polymerization allows researchers to design and fabricate a vast array of advanced materials. From creating ordered mesoporous structures and stable conductive polymer films to precisely modifying surfaces, the key chemical reactions of BEST provide a rich toolbox for innovation in materials science.

References

- Smolecule. (2023, August 15). 2,5-Bis(triethoxysilyl)thiophene.

- ResearchGate. C−H silylation of pyrrole and thiophene derivatives with Ph2SiH2 by....

- Sci-Hub. Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes.

- OSTI.GOV. Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes.

- ResearchGate. C−H silylation of thiophenes. See the Supporting Information for....

- PubMed. (2025, December 8). Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes.

- MDPI. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides.

- ResearchGate. (2025, August 6). Functionalized SiO2 With S-Donor Thiophene: Synthesis, Characterization, and Its Heavy Metals Adsorption.

- MDPI. (2024, February 2). Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation.

- ResearchGate. (2025, August 9). Sol-Gel Synthesis and Physicochemical Properties of Organosilicon Materials Functionalized by Amino Groups.

- Daken Chem. (2025, February 18). Silanes Sol Gel.

- Defense Technical Information Center. New Polymerization methodology: Synthesis of Thiophene-Based Heterocyclic Polyethers.

- ResearchGate. (2023, July). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

- ResearchGate. Thiophene‐Based Polymers: Synthesis and Applications.

- Taylor & Francis Online. (2025, August 7). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.

- Organic Chemistry Portal. Thiophene synthesis.

- HELDA - University of Helsinki. (2025, January 15). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines.

- ResearchGate. (2025, August 7). Synthesis and characterization of poly[3-(2',5'-diheptyloxy-phenyl)thiophene] for use in photoelectrochemical cells.

- SciSpace. (2023, May 10). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.

- ResearchGate. (2023, May 10). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.

- Google Patents. Polymerization of thiophene and its derivatives.

- PubMed Central. Thiophene-Based Trimers and Their Bioapplications: An Overview.

- ResearchGate. (2025, August 9). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.

Sources

- 1. Buy 2,5-Bis(triethoxysilyl)thiophene | 40190-22-5 [smolecule.com]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis and polycondensation mechanisms of 2,5-Bis(triethoxysilyl)thiophene

An In-Depth Technical Guide to the Sol-Gel Chemistry of 2,5-Bis(triethoxysilyl)thiophene

Abstract

This technical guide provides a comprehensive examination of the hydrolysis and polycondensation mechanisms of 2,5-Bis(triethoxysilyl)thiophene (BTET), a key precursor for the synthesis of thiophene-bridged polysilsesquioxane materials. These organic-inorganic hybrid materials are of significant interest for applications in catalysis, adsorption, and optoelectronics due to their engineered porosity and functionality.[1][2] We will explore the fundamental chemical reactions governing the sol-gel process, detailing the distinct pathways of acid and base catalysis. This guide is intended for researchers, material scientists, and chemical engineers, offering field-proven insights into controlling the reaction kinetics and tailoring the final material architecture.

Introduction: The Significance of 2,5-Bis(triethoxysilyl)thiophene

2,5-Bis(triethoxysilyl)thiophene (BTET) is a bridged silsesquioxane precursor with the chemical formula C₁₆H₃₂O₆SSi₂.[3] It consists of a central thiophene ring functionalized at the 2 and 5 positions with triethoxysilyl groups. This unique molecular architecture combines the rigidity and electronic properties of the π-conjugated thiophene core with the network-forming capabilities of alkoxysilanes.[4][5]

The sol-gel process, a versatile wet-chemical technique, is employed to transform BTET monomers into a solid, three-dimensional network.[6] This process involves two primary, sequential reactions:

-

Hydrolysis: The replacement of ethoxy groups (–OC₂H₅) with hydroxyl groups (–OH).

-

Polycondensation: The subsequent reaction between hydroxyl groups (silanols) and/or remaining ethoxy groups to form stable siloxane (Si–O–Si) bonds, releasing water or ethanol as byproducts.[7][8]

Mastery of these mechanisms is paramount, as the reaction conditions—particularly the choice of catalyst (acid or base), water-to-silane ratio, and solvent—profoundly influence the kinetics and, consequently, the structural and functional properties of the resulting thiophene-bridged polysilsesquioxane material.[9]

The Hydrolysis Mechanism: Activating the Precursor

Hydrolysis is the critical first step that converts the relatively stable BTET monomer into highly reactive silanol-containing species.[10] The general reaction for one of the triethoxysilyl groups is:

Th-Si(OC₂H₅)₃ + 3H₂O ⇌ Th-Si(OH)₃ + 3C₂H₅OH (where Th represents the thiophene bridge)

The mechanism and rate of this reaction are highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis reaction is initiated by the rapid protonation of an oxygen atom on an ethoxy group.[7][11] This protonation makes the ethoxy group a better leaving group (ethanol), facilitating nucleophilic attack on the silicon atom by a water molecule.

The acid-catalyzed hydrolysis rate is typically much faster than condensation.[12] The rate is also influenced by steric hindrance, with smaller alkoxy groups hydrolyzing faster.[10] This mechanism generally leads to the formation of linear or weakly branched polymeric chains, as condensation can begin before hydrolysis is complete, especially under water-deficient conditions.[9][13]

Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.

Caption: Acid-catalyzed hydrolysis of a triethoxysilane.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis mechanism proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom.[9] This forms a pentacoordinate intermediate, from which an ethoxy group is expelled.

Base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis.[9] However, the subsequent condensation step is significantly accelerated under basic conditions.[12] This catalytic regime favors the rapid conversion of monomers into silanols, which then quickly condense. The result is often the formation of highly branched clusters or discrete colloidal particles (a "particulate" sol).[9]

The base-catalyzed hydrolysis pathway is visualized below.

Caption: Base-catalyzed hydrolysis of a triethoxysilane.

The Polycondensation Mechanism: Building the Network

Following hydrolysis, the reactive silanol (Si-OH) groups condense to form a network of siloxane (Si-O-Si) bridges. This process leads to gelation, where the solution (sol) transitions into a solid, porous mass (gel). Two types of condensation reactions can occur:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH

The dominant condensation pathway and the resulting network structure are strongly dictated by the catalyst.

Acid-Catalyzed Polycondensation

Under acidic conditions, condensation is the rate-limiting step and tends to occur between a protonated silanol and a neutral silanol. This pathway favors the formation of extended, less-branched polymer chains, resulting in a network-like gel.[13] The slow condensation allows for molecular rearrangement, which can lead to materials with smaller pores and higher density upon drying.

Base-Catalyzed Polycondensation

Under basic conditions, condensation is rapid and involves the reaction between a deprotonated silanol (silanolate anion, ≡Si-O⁻) and a neutral silanol.[9] This mechanism favors reaction at the most sterically accessible sites, leading to the rapid growth of highly branched, three-dimensional clusters. These clusters aggregate to form a gel composed of interconnected particles, which upon drying often yields a material with a more open, porous structure.[9]

The overall sol-gel process is summarized in the workflow diagram below.

Caption: General workflow of the sol-gel process.

Controlling the Material Architecture: Key Parameters

The rational design of thiophene-bridged polysilsesquioxane materials requires precise control over the sol-gel process. The table below summarizes the influence of key experimental parameters.

| Parameter | Acidic Conditions (pH < 7) | Basic Conditions (pH > 7) | Causality & Field Insights |

| Hydrolysis Rate | Fast; preceded by protonation of the OR group.[10][12] | Slow; direct attack by OH⁻.[9] | To generate reactive silanols quickly, use an acid catalyst. |